Ggpl-III -

Ggpl-III

Catalog Number: EVT-1588181
CAS Number:
Molecular Formula: C49H99N2O17P2+
Molecular Weight: 1050.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Biosynthetic Pathways and Enzymatic Regulation of GGPL-III in *Mycoplasma fermentans*

Genetic Determinants of α-Glycosylation in GGPL-III Assembly

The biosynthesis of the species-specific glycolipid GGPL-III (1"-phosphocholine-2"-aminodihydroxypropane-3"-phospho-6'-α-glucopyranosyl-(1'-3)-1,2-diacyl-glycerol) in M. fermentans is governed by two critical genes: mf1 (encoding cholinephosphotransferase) and mf3 (encoding glycosyltransferase). The mf3 gene consists of a 1,221 bp open reading frame encoding 406 amino acids and exhibits significant functional specialization. While it shares only 27% amino acid homology with glycosyltransferase from Borrelia burgdorferi, it shows no detectable homology with glycosyltransferases from other Mycoplasma species, underscoring its unique evolutionary trajectory in M. fermentans [1].

Functional characterization reveals that Mf3 catalyzes the initial α-glycosylation step using UDP-glucose and 1,2-dipalmitoylglycerol to form glucopyranosyl dipalmitoylglycerol (detected as a sodium-adducted ion at m/z 753 via MALDI-TOF mass spectrometry). This glucose-modified intermediate serves as the essential precursor for subsequent phosphocholine addition in GGPL-III biosynthesis. The mf1 gene product (Mf1) then transfers phosphocholine to the C6 position of the glucose moiety, completing the assembly of the mature GGPL-III antigen [1] [4].

Genetic variation analyses across 20 M. fermentans strains reveal four distinct haplotypes in mf1, while mf3 is completely absent in certain strains (detectable in only 90% of isolates via PCR). This genomic heterogeneity correlates with variable GGPL-III expression levels, ranging from undetectable to 35% of total phospholipids depending on the strain. Such variation suggests potential pathoadaptive mechanisms where lipid antigen expression may be modulated through genetic rearrangements or loss-of-function mutations in these biosynthetic genes [4].

Table 1: Genetic Determinants of GGPL-III Biosynthesis

GeneGene ProductFunctionAmino Acid LengthHomologyStrain Prevalence
mf3GlycosyltransferaseUDP-glucose-dependent α-glucosylation of 1,2-diacylglycerol40627% with B. burgdorferi; None with other Mycoplasma spp.90% (Absent in 10% of strains)
mf1CholinephosphotransferasePhosphocholine transfer to C6 of glucosyl-diacylglycerolNot specifiedSpecies-specific100% (Four haplotypes)

Substrate Specificity of Phosphocholine Transferases in Lipid Modification

The substrate specificity of Mf1 cholinephosphotransferase is critical for generating the phosphocholine epitope that defines GGPL-III's immunogenicity. Biochemical analyses demonstrate that Mf1 exhibits absolute requirement for α-configured glucopyranosyl-diacylglycerol intermediates. When presented with β-anomers or alternative glycosylated lipids, phosphocholine transfer efficiency drops by >95%, highlighting stringent stereochemical recognition at the active site [9]. The enzyme shows remarkable flexibility toward acyl chain composition, accepting both C16:0 (palmitic acid) and C18:0 (stearic acid) esters at the sn-1 and sn-2 positions of glycerol. This plasticity explains the natural heterogeneity observed in GGPL-III fatty acid profiles across isolates [9].

Conformational analysis of synthetic GGPL-III analogs reveals that Mf1 activity depends on the glycerol backbone's rotational states. Nuclear magnetic resonance (NMR) studies identify three predominant conformers around the glycerol moiety: gg (gauche-gauche, 39%), gt (gauche-trans, 54%), and tg (trans-gauche, 7%). The enzyme preferentially processes substrates populating the gt conformation, which positions the primary hydroxyl group of glucose optimally for nucleophilic attack on the phosphocholine donor (CDP-choline) [9]. This conformational selectivity ensures efficient flux through the pathway while avoiding kinetic interference from structurally similar phospholipids like phosphatidylcholine.

Table 2: Enzyme Kinetics and Substrate Specificity in GGPL-III Biosynthesis

EnzymePrimary SubstrateCofactor/DonorAnomeric SpecificityAcyl Chain FlexibilityCatalytic Efficiency (Kcat/Km)
Mf3 (Glycosyltransferase)1,2-dipalmitoylglycerolUDP-glucoseα-specific onlyLimited (C16:0 > C18:0)4.7 × 10³ M⁻¹s⁻¹
Mf1 (Cholinephosphotransferase)Glucopyranosyl-diacylglycerolCDP-cholineStrict α-configurationBroad (C16:0 = C18:0)2.1 × 10⁴ M⁻¹s⁻¹

Regulatory Mechanisms of Glycolipid Antigen Expression

GGPL-III expression is dynamically regulated through transcriptional, post-translational, and environmental mechanisms. The mf1-mf3 operon lacks classical promoter elements but contains multiple cis-regulatory motifs responsive to lipid precursors. During choline depletion, GGPL-III synthesis decreases by 70-80%, while phosphocholine supplementation restores baseline expression, indicating precursor-dependent regulation [3] [6]. This aligns with GGPL-III's role as a major membrane constituent (comprising 1.6-35% of total phospholipids), where its production must be coordinated with membrane biogenesis requirements [3].

Immunological studies establish GGPL-III as a species-specific immunodeterminant undetectable in other human mycoplasmas (M. arginini, M. hyorhinis, M. pneumoniae, M. primatum, A. laidlawii, M. hominis, M. orale, or M. salivarium). Monoclonal antibodies against GGPL-III show no cross-reactivity with >300 lipid extracts from unrelated bacterial species, confirming its utility as a diagnostic marker. In rheumatoid arthritis (RA) pathogenesis, GGPL-III is detected in 38.1% of synovial tissues from RA patients (n=84) but is absent in osteoarthritis (OA) or traumatic injury controls. This tissue-specific expression implicates GGPL-III as a virulence factor potentially triggering autoimmune responses through molecular mimicry, as its phosphocholine-glucose motif resembles host phospholipids [3] [8].

Strain-level regulation occurs through mf3 gene deletion variants, which exhibit complete loss of GGPL-III while retaining GGPL-I synthesis. These natural mutants demonstrate how M. fermentans fine-tunes antigenic presentation in response to unknown host pressures. The persistence of GGPL-III- strains in clinical isolates suggests distinct niches where this antigen either confers advantage or becomes dispensable for survival [4].

Table 3: Regulation and Immunological Significance of GGPL-III

Regulatory MechanismInducing Signal/ConditionEffect on GGPL-IIIImmunological Consequence
Choline-dependent synthesisExtracellular choline availability70-80% reduction during choline starvationDecreased antigenic visibility during nutrient stress
mf3 gene deletionNatural genomic variationComplete loss of GGPL-III expressionAltered host antibody recognition profiles
Tissue-specific expressionRheumatoid arthritis synoviumDetected in 38.1% of RA synovial tissuesPotential trigger for autoimmune inflammation via molecular mimicry
Strain heterogeneityUnknown host factorsVariable expression (undetectable to 35% of phospholipids)Adaptation to diverse host microenvironments

Properties

Product Name

Ggpl-III

IUPAC Name

2-[[2-amino-3-[[(2R,3S,4S,5R,6S)-6-[(2S)-2,3-di(hexadecanoyloxy)propoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy-hydroxyphosphoryl]oxypropoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium

Molecular Formula

C49H99N2O17P2+

Molecular Weight

1050.3 g/mol

InChI

InChI=1S/C49H98N2O17P2/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-44(52)61-38-42(67-45(53)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2)39-62-49-48(56)47(55)46(54)43(68-49)40-66-70(59,60)65-37-41(50)36-64-69(57,58)63-35-34-51(3,4)5/h41-43,46-49,54-56H,6-40,50H2,1-5H3,(H-,57,58,59,60)/p+1/t41?,42-,43-,46-,47+,48-,49+/m1/s1

InChI Key

DYUSAFAVUZQTAA-BHDCBWRSSA-O

Synonyms

1''-phosphocholine-2''-aminodihydroxypropane-3''-phospho-6'-glucopyranosyl-(1'-3)-1,2-dipalmitoylglycerol
GGPL-III

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC1C(C(C(C(O1)COP(=O)(O)OCC(COP(=O)(O)OCC[N+](C)(C)C)N)O)O)O)OC(=O)CCCCCCCCCCCCCCC

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COP(=O)(O)OCC(COP(=O)(O)OCC[N+](C)(C)C)N)O)O)O)OC(=O)CCCCCCCCCCCCCCC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.